molecular formula C6H15O4PS B586250 1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane CAS No. 91774-13-9

1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane

Cat. No. B586250
CAS RN: 91774-13-9
M. Wt: 214.216
InChI Key: BADSQNMQURVCIA-UHFFFAOYSA-N
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Description

“1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane”, also known as Phosphorothioic Acid O,O-Diethyl S-Methoxymethyl Ester, is an organophosphorus compound with potential insecticidal properties . It has a molecular weight of 214.22 and a molecular formula of C6H15O4PS .


Molecular Structure Analysis

The molecular structure of “1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane” can be represented by the canonical SMILES notation: CCOP(=O)(OCC)SCOC . This notation provides a way to represent the molecule’s structure using ASCII strings.


Physical And Chemical Properties Analysis

“1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane” is a colourless oil . It is soluble in chloroform, DCM, and methanol . The compound has a topological polar surface area of 70.1Ų .

properties

IUPAC Name

1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSQNMQURVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-Diethyl S-(methoxymethyl) phosphorothioate

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